(E)-2-((3,4-dimethoxyphenylamino)methylene)-3-oxo-N-phenylbutanamide
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Overview
Description
(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an amino group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification techniques, including distillation and crystallization, are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Tetrahydrofuran: A cyclic ether with the formula C4H8O.
Arginine: An amino acid with a similar side chain structure.
Uniqueness
(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)16(19(23)21-14-7-5-4-6-8-14)12-20-15-9-10-17(24-2)18(11-15)25-3/h4-12,22H,1-3H3,(H,21,23) |
InChI Key |
JAFHKDMRTQYBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=NC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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